1-丙醇,3-氨基-2-甲基,(R)-

描述

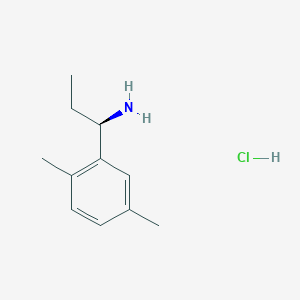

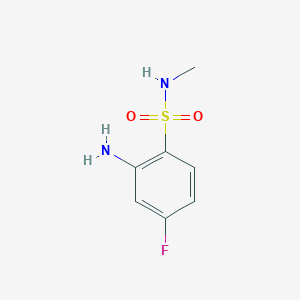

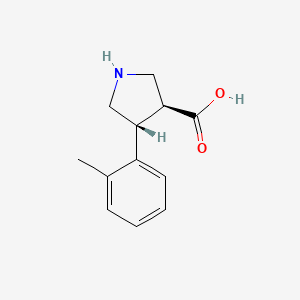

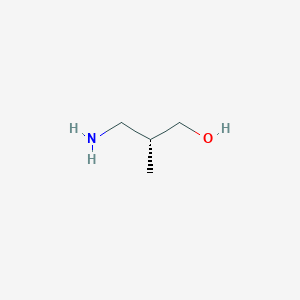

“1-Propanol, 3-amino-2-methyl-, ®-” is also known as Aminomethyl propanol . It is an organic compound with the formula H2NC(CH3)2CH2OH . This colorless liquid is classified as an alkanolamine and is a useful buffer and a precursor to numerous other organic compounds .

Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . A detailed preparation process includes the combination reaction of isobutene, chlorine, and methyl cyanide in a specific weight ratio .Molecular Structure Analysis

The molecular structure of “1-Propanol, 3-amino-2-methyl-, ®-” can be represented as H2NC(CH3)2CH2OH . The molecular weight is 89.1362 .Chemical Reactions Analysis

Aminomethyl propanol is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . It can interact with nanoparticles for CO2 capture . The addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propanol, 3-amino-2-methyl-, ®-” include a molar mass of 89.138 g·mol−1, a density of 0.934 g/cm3, a melting point of 30–31 °C, and a boiling point of 165.5 °C . It is miscible in water and soluble in alcohols .科学研究应用

食品科学与风味化学

对支链醛的研究(与“1-丙醇,3-氨基-2-甲基,(R)-”密切相关)突出了它们在发酵和非发酵食品风味中的重要性。这些醛类从氨基酸的产生和降解已被广泛综述,重点关注它们在代谢水平上的形成和它们在各种食品中的存在。了解这些化合物的生成途径对于控制它们的形成和实现食品中所需的風味水平至关重要 (史密特、恩格尔斯和史密特,2009)。

神经科学与神经传递

在神经科学中,与“1-丙醇,3-氨基-2-甲基,(R)-”结构相关的化合物在神经传递中起作用。例如,对 NMDA 受体运输的研究(NMDA 受体是大脑中兴奋性神经传递的关键)涉及研究与这些受体相互作用的化合物。这项研究提供了对分子机制的见解,并可能有助于理解人类精神和神经疾病 (霍拉克、佩特拉利亚、卡尼亚科娃和桑斯,2014)。

微生物生产与工业应用

丙醇的微生物生产,包括类似于“1-丙醇,3-氨基-2-甲基,(R)-”的变体,证明了其工业相关性。这些分子可以由微生物从可再生资源中产生,并具有作为生物燃料成分或化学合成前体的潜在应用。开发有效的发酵工艺对于它们的工业可行性至关重要,这提出了诸如优化发酵条件以防止丙醇积累到毒性水平等挑战 (沃尔瑟和弗朗索瓦,2016)。

环境科学与可持续性

在环境科学中,研究酵母菌种中由高级醇(例如与“1-丙醇,3-氨基-2-甲基,(R)-”相关的醇)形成的菌丝,提供了对酵母对营养不良条件的反应的见解。这项研究可能对理解各种生态系统中的微生物行为以及生物燃料和其他生化物质的生产具有影响 (迪金森,2008)。

作用机制

Target of Action

The primary target of (2R)-3-Amino-2-methylpropan-1-ol, also known as ®-3-amino-2-methylpropan-1-ol, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in controlling the release of glutamate, a neurotransmitter that is involved in most aspects of normal brain function, including cognition, memory, and learning .

Mode of Action

The compound interacts with its targets by antagonizing NMDA receptors, which leads to a decrease in the release of glutamate . This reduction in glutamate release is achieved through a retrograde adenosinergic feedback mechanism . The compound’s effect on glutamate release can be blocked by AMPA receptor antagonism .

Biochemical Pathways

The compound’s action affects the glutamatergic system, specifically the pathway involving the release of glutamate from neurons . By reducing glutamate release, the compound alters the signaling in this pathway, which can have downstream effects on various aspects of brain function .

Pharmacokinetics

Similar compounds, such as ketamine and its metabolites, have been shown to have complex pharmacokinetics involving multiple metabolic pathways

Result of Action

The reduction in glutamate release caused by (2R)-3-Amino-2-methylpropan-1-ol can have various molecular and cellular effects. For instance, it has been suggested that this decrease in glutamate release may contribute to the rapid antidepressant action of similar compounds like ketamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-3-Amino-2-methylpropan-1-ol. Factors such as diet, physical activity, exposure to toxins, stress, and various other lifestyle factors can potentially influence the body’s response to this compound . .

安全和危害

未来方向

Future research directions could involve further investigation into the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture . Additionally, the development of new hybrid absorbents with high absorption capacity, fast absorption rate, and good desorption performance could be explored .

属性

IUPAC Name |

(2R)-3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104154-93-0 | |

| Record name | (2R)-3-amino-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。